2-Chloro-1,1-difluoropropane
Description
Significance of Halogenated Propane (B168953) Derivatives in Organic Synthesis
Halogenated propane derivatives are a class of organic compounds where one or more hydrogen atoms on a propane backbone have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). egyankosh.ac.in These compounds serve as crucial intermediates and building blocks in a wide array of organic syntheses. egyankosh.ac.inontosight.ai Their utility stems from the carbon-halogen bond, which can be manipulated to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. acs.org
The presence of halogen atoms significantly influences the physical and chemical properties of the propane molecule. For instance, halogenation increases the molecular weight and can lead to higher boiling points compared to propane itself due to enhanced intermolecular forces like dipole-dipole interactions. ontosight.ai The reactivity of the carbon-halogen bond is dependent on the nature of the halogen and the substitution pattern on the propane chain. acs.org This tunability makes halogenated propanes versatile reagents in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.ai
Structural Context and Isomeric Considerations within Chlorodifluoropropane Chemistry
2-Chloro-1,1-difluoropropane is a specific isomer within the broader family of chlorodifluoropropanes (C₃H₅ClF₂). nih.gov The numbering in its name indicates that a chlorine atom is attached to the second carbon atom of the propane chain, while two fluorine atoms are bonded to the first carbon atom. This specific arrangement of halogens is critical to its chemical behavior.
Isomerism is a key concept in understanding the properties of chlorodifluoropropanes. Structural isomers have the same molecular formula but different atomic arrangements. For the molecular formula C₃H₅ClF₂, several structural isomers exist, each with unique physical and chemical properties.
Table 1: Structural Isomers of Chlorodifluoropropane
| Isomer Name | IUPAC Name | CAS Number |
|---|---|---|
| 1-Chloro-1,1-difluoropropane | 1-chloro-1,1-difluoropropane | 421-02-3 nih.gov |
| This compound | This compound | 430-93-3 chemspider.com |
| 3-Chloro-1,1-difluoropropane | 3-chloro-1,1-difluoropropane | --- |
| 1-Chloro-1,2-difluoropropane | 1-chloro-1,2-difluoropropane | --- |
| 1-Chloro-2,2-difluoropropane | 1-chloro-2,2-difluoropropane | --- |
| 1-Chloro-1,3-difluoropropane | 1-chloro-1,3-difluoropropane | --- |
| 2-Chloro-1,2-difluoropropane | 2-chloro-1,2-difluoropropane | --- |
Note: The table lists some of the possible structural isomers. A comprehensive list would require systematic enumeration of all possible atomic arrangements.
The reactivity of these isomers can vary significantly. For example, the position of the chlorine atom influences its susceptibility to nucleophilic substitution reactions. The presence of fluorine atoms on the same or adjacent carbon atoms also modulates the reactivity of the C-Cl bond.
Research Trajectory and Future Directions in Fluorinated Alkane Chemistry
Research in fluorinated alkane chemistry is a dynamic and evolving field. The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds highly valuable in medicinal chemistry and materials science. nih.gov
Recent advancements have focused on developing novel and more efficient methods for the synthesis of fluorinated alkanes. thermofisher.com This includes the exploration of new fluorinating reagents and catalytic systems that allow for selective C-F bond formation. thermofisher.com For instance, transition metal-catalyzed reactions and radical-based methods are emerging as powerful tools for the controlled fluorination of alkanes. thermofisher.comacs.org
The future of fluorinated alkane chemistry will likely involve:
Development of more selective and sustainable fluorination methods: Reducing the environmental impact of fluorination processes is a key goal.
Exploration of the biological activities of novel fluorinated compounds: The unique properties of fluorinated alkanes make them attractive candidates for new drug discovery programs. nih.gov
Application in advanced materials: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability and low surface energy, making them suitable for a range of technological applications. nih.gov
Computational studies to predict properties: Advanced computational methods are being used to understand and predict the behavior of fluorinated alkanes, aiding in the design of new molecules with desired characteristics. ethz.chacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
430-93-3 |
|---|---|
Molecular Formula |
C3H5ClF2 |
Molecular Weight |
114.52 g/mol |
IUPAC Name |
2-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c1-2(4)3(5)6/h2-3H,1H3 |
InChI Key |
JYFZWZHSYZSPLO-UHFFFAOYSA-N |
SMILES |
CC(C(F)F)Cl |
Canonical SMILES |
CC(C(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1,1 Difluoropropane and Analogues
Direct Halogenation Approaches
Direct halogenation methods involve the direct reaction of propane (B168953) or its derivatives with halogenating agents. These reactions are often carried out under controlled conditions to achieve the desired level of substitution and isomeric purity.
Halogenation of Propane Derivatives under Controlled Conditions
The synthesis of halogenated propanes, including 2-chloro-1,1-difluoropropane, can be achieved through the controlled halogenation of propane derivatives. This typically involves the reaction of a suitable propane precursor with chlorine gas. smolecule.com To manage the reactivity and enhance the selectivity of the substitution of hydrogen atoms with chlorine, these reactions are often performed at elevated temperatures and may utilize a catalyst, such as iron chloride. smolecule.com The reaction conditions are critical in determining the final product distribution. For instance, the thermal chlorination of 1,1,1-trifluoropropane (B1294402) in the presence of light can yield a mixture of chlorinated products, including 2-chloro-1,1,1-trifluoropropane (B3352106) and 3-chloro-1,1,1-trifluoropropane. google.com
Similarly, multi-step processes are common, starting with the chlorination of propane derivatives like 1,2-dichloropropane (B32752) using chlorine gas, followed by subsequent fluorination steps. smolecule.com The reactivity of different hydrogen atoms within the propane molecule varies, with secondary hydrogens being inherently more reactive than primary hydrogens. libretexts.orgmsu.edu This inherent reactivity difference influences the isomer distribution of the resulting chlorinated propanes.
| Starting Material | Halogenating Agent | Conditions | Key Products |
| Propane Derivatives | Chlorine Gas | Elevated Temperatures, Iron Chloride Catalyst | Chlorinated Propanes |
| 1,1,1-Trifluoropropane | Chlorine Gas | 365-390°C, Light | 2-Chloro-1,1,1-trifluoropropane, 3-Chloro-1,1,1-trifluoropropane |
| 1,2-Dichloropropane | Chlorine Gas | Controlled | Chlorinated Intermediates |
Fluorination Reactions Utilizing Hydrogen Fluoride (B91410)
Hydrogen fluoride (HF) is a key reagent for introducing fluorine atoms into organic molecules. The synthesis of fluorinated propanes can be accomplished by reacting propane derivatives with HF under specific conditions. smolecule.com This method allows for the selective incorporation of fluorine atoms into the propane backbone. smolecule.com
One established method involves the vapor-phase fluorination of chlorinated propanes or propenes with hydrogen fluoride in the presence of a fluorination catalyst. google.com For instance, 1,1,3,3-tetrachloro-1-fluoropropane (B1333438) can be synthesized by the selective fluorination of chlorinated propane derivatives using HF. This electrophilic fluorination replaces chlorine atoms with fluorine under controlled conditions, often in the vapor phase at temperatures between 65°C and 175°C with a solid hydrofluorination catalyst.
The reaction of 1,1,1,3-tetrachloropropane (B89638) with hydrogen fluoride in the presence of a zinc/chromia catalyst at approximately 200°C and 15 bar is another example of hydrofluorination to produce dichlorodifluoropropanes. Similarly, 1,3,3-trichloro-1,1-difluoropropane (B1295525) can be synthesized from the reaction of 1,1,3,3-tetrachloropropane (B154969) with HF using a fluorinated chromium oxide-based catalyst in the gas phase at elevated temperatures and pressures.
| Starting Material | Fluorinating Agent | Catalyst | Conditions | Key Products |
| Halogenated Propane/Propene | Hydrogen Fluoride | Fluorination Catalyst | Vapor Phase | Fluorinated Propane |
| Chlorinated Propane Derivatives | Hydrogen Fluoride | Solid Hydrofluorination Catalyst | Vapor Phase, 65-175°C | 1,1,3,3-Tetrachloro-1-fluoropropane |
| 1,1,1,3-Tetrachloropropane | Hydrogen Fluoride | Zinc/Chromia | ~200°C, ~15 bar | 1,3-Dichloro-1,1-difluoropropane (B1294485) |
| 1,1,3,3-Tetrachloropropane | Hydrogen Fluoride | Fluorinated Chromium Oxide | Gas Phase, Elevated Temp/Pressure | 1,3,3-Trichloro-1,1-difluoropropane |
Catalytic Synthesis Routes
Catalytic methods offer enhanced control and efficiency in the synthesis of halogenated propanes. These routes often involve hydrofluorination or halogen exchange reactions facilitated by various catalysts.
Catalytic Hydrofluorination in the Synthesis of Halogenated Propanes
Catalytic hydrofluorination is a widely used industrial method for producing fluorinated hydrocarbons. sci-hub.se This process involves the reaction of a halogenated alkane with hydrogen fluoride in the presence of a catalyst. sci-hub.se For example, the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane (B160773) can be achieved through a two-step process involving a chlorination step followed by a fluorination step where 1,1,1,2-tetrachloro-2-fluoropropane (B11725502) is reacted with hydrogen fluoride in the presence of a catalyst. google.com
The choice of catalyst is crucial for the efficiency of the reaction. Catalysts for hydrofluorination can include at least one halide of a metal selected from antimony, niobium, tantalum, tin, titanium, iron, and thallium. google.com The reaction temperature for the fluorination step is typically in the range of 50 to 200°C. google.com In some cases, the hydrofluorination of chloroalkenes using HF with antimony-based catalysts is a common approach for similar compounds, with temperatures typically ranging from 50–150°C.
| Starting Material | Reagent | Catalyst | Temperature | Product |
| 1,1,1,2-Tetrachloro-2-fluoropropane | Hydrogen Fluoride | Metal Halide (Sb, Nb, Ta, Sn, Ti, Fe, Tl) | 50-200°C | 2-Chloro-1,1,1,2-tetrafluoropropane |
| Chloroalkenes | Hydrogen Fluoride | Antimony-based | 50-150°C | Fluorinated Propanes |
Application of Metal Halide Catalysts (e.g., AlCl₃, Antimony-based Catalysts) in Halogen Substitution
Metal halide catalysts, particularly those based on aluminum and antimony, play a significant role in halogen substitution reactions. Antimony chlorides (SbCl₃ and SbCl₅) are effective as antimony sources for creating catalysts used in propane and propene ammoxidation. unibo.it Antimony pentachloride (SbCl₅) is a common catalyst for fluorination reactions, often used in conjunction with HF. fluorine1.ru For instance, the hydrofluorination of 2-chloro-3,3,3-trifluoropropene to produce 2-chloro-1,1,1,2-tetrafluoropropane can be catalyzed by antimony pentachloride.
The Swarts reaction, a classic method for halogen exchange, utilizes antimony fluorides, often activated with pentavalent antimony salts like SbCl₅, to replace chlorine atoms with fluorine. thieme-connect.de These catalysts are effective for polyhalogenated compounds. thieme-connect.de Aluminum-based catalysts are also employed. For example, aluminum-catalyzed halodefluorination uses halosilanes as the halogen source to convert carbon-fluorine bonds into carbon-halogen bonds. researchgate.net
| Reaction Type | Catalyst | Key Features |
| Propane/Propene Ammoxidation | Antimony-Vanadium-Oxide (from SbCl₃/SbCl₅) | Effective for transformation to acrylonitrile. unibo.itlu.se |
| Hydrofluorination | Antimony Pentachloride (SbCl₅) | Used with HF for fluorination of chloro-olefins. fluorine1.ru |
| Halogen Exchange (Swarts Reaction) | Antimony Fluorides (activated by SbCl₅) | Substitutes chlorine with fluorine in polyhalogenated compounds. thieme-connect.de |
| Halodefluorination | Aluminum Halides | Catalyzes fluorine-halogen exchange using halosilanes. researchgate.net |
Lewis Acid Catalyzed Fluorine-Chlorine Exchange Reactions
Lewis acids are effective catalysts for promoting fluorine-chlorine exchange reactions. Highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) can catalyze the chlorodefluorination of fluoromethanes and fluoroolefins in the presence of a chlorine source like chlorotriethylsilane (B140506) under mild conditions. researchgate.net This process involves the exchange of fluorine atoms for chlorine atoms. researchgate.net
Gallium-based Lewis acids have also been shown to induce chlorodefluorination. For example, a gallium complex can catalyze the chlorodefluorination of 2,2-difluoropropane. researchgate.netresearchgate.net These reactions demonstrate the potential of Lewis acid catalysis to selectively replace fluorine atoms with chlorine, offering alternative synthetic routes to chloro-fluoro-alkanes. researchgate.net The catalytic cycle in these reactions often involves the regeneration of the Lewis acid catalyst. researchgate.net
| Catalyst System | Substrate Example | Key Outcome |
| Aluminum Chlorofluoride (ACF) / ClSiEt₃ | Fluoromethanes, Fluoroolefins | Fluorine-chlorine exchange to form chlorinated fluoro derivatives. researchgate.netresearchgate.net |
| Gallium-based Lewis Acid | 2,2-Difluoropropane | Catalytic chlorodefluorination. researchgate.netresearchgate.net |
| Lewis Acids (general) | Pyridine derivatives | Can be used for chlorine exchange for fluorine, though can lead to over-fluorination. google.com |
Advanced Synthetic Strategies
The synthesis of specific chlorofluoropropanes often requires moving beyond simple halogenation, employing multi-step processes that offer greater control over the final molecular architecture. These advanced strategies leverage unique precursors and reaction conditions to achieve higher selectivity and yield.
Chlorination of Partially Fluorinated Propenes as Precursors
A key strategy in the synthesis of chlorofluoropropanes involves the use of partially fluorinated propenes as starting materials. These olefinic compounds, which already contain fluorine atoms, can be selectively chlorinated to yield the desired saturated haloalkane. The production of these precursors may involve dehydrochlorination of more saturated compounds. unifiedpatents.com The subsequent chlorination can proceed via free radical mechanisms, often initiated by light, or through addition reactions across the double bond. smolecule.comresearchgate.net For example, reacting a fluorinated propene with chlorine gas can lead to the formation of a dichlorofluoropropane or a trichlorofluoropropane, depending on the starting material and reaction conditions. i.moscow
One documented pathway involves reacting 2,3-dichloropropene with hydrogen fluoride to produce intermediates like 1,2-dichloro-2-fluoropropane. google.com This intermediate can then undergo further chlorination. google.com The use of these propene precursors is advantageous as it allows for the stepwise and controlled introduction of different halogen atoms onto the carbon skeleton.
Table 1: Examples of Chlorination Reactions Using Fluorinated Propene Precursors
| Precursor Propene | Chlorinating Agent | Resulting Product Class |
| 2,3-Dichloropropene (followed by fluorination) | Chlorine (Cl₂) | Tetrachlorofluoropropanes google.com |
| Fluorinated Propenes | Chlorine (Cl₂) | Dichlorofluoropropanes / Trichlorofluoropropanes i.moscow |
Liquid-Phase Fluorination Methods and Reaction Parameter Optimization
Liquid-phase fluorination is a cornerstone technique for producing chlorofluoropropanes. This method typically involves reacting a chlorinated propane or propene with anhydrous hydrogen fluoride (HF), which acts as both the solvent and the fluorinating agent. smolecule.comfluorine1.ru The process can be conducted with or without a catalyst. fluorine1.ru When catalysts are used, they are often metal halides such as antimony pentachloride (SbCl₅), which facilitates the exchange of chlorine atoms for fluorine atoms.
The optimization of reaction parameters is crucial for maximizing the yield of the target compound and minimizing the formation of by-products. Key variables include temperature, pressure, and the molar ratio of reactants. smolecule.com For instance, non-catalytic processes may require higher temperatures (65–175°C) to proceed effectively. smolecule.com Catalytic processes can often run under milder conditions. The reaction is frequently carried out in specialized reactors made from corrosion-resistant materials like Hastelloy or Monel to withstand the highly corrosive nature of HF. fluorine1.ru Continuous processes often employ a series of reactors and distillation columns to separate the desired product from by-products and unreacted HF, which can be recycled. smolecule.comfluorine1.ru
Table 2: Influence of Reaction Parameters on Liquid-Phase Fluorination
| Parameter | Typical Range | Effect on Reaction | Source |
| Temperature | 65 - 175°C | Higher temperatures increase reaction rate but can lead to over-fluorination or side reactions. Optimal temperature balances rate and selectivity. smolecule.comfluorine1.ru | smolecule.comfluorine1.ru |
| Pressure | 80 - 140 psig | Affects the phase of reactants and helps maintain a liquid state, influencing reaction kinetics. fluorine1.ru | fluorine1.ru |
| HF:Organic Molar Ratio | > 3:1 | A high ratio of HF suppresses the formation of under-fluorinated intermediates and drives the reaction toward completion. smolecule.com | smolecule.com |
| Catalyst | SbCl₅, AlCl₃ | Increases the rate of halogen exchange, allowing for lower operating temperatures and potentially higher selectivity. |
Electrochemical Fluorination Techniques in Organofluorine Synthesis
Electrochemical fluorination (ECF), commonly known as the Simons process, is a powerful technique for synthesizing perfluorinated or partially fluorinated organic compounds. google.comresearchgate.net The process involves the electrolysis of an organic substrate dissolved in anhydrous liquid hydrogen fluoride. google.com An electric current is passed through the solution between a cathode and a porous anode, which is typically made of nickel. google.comresearchgate.net
The organic feedstock is introduced into the pores of the anode, where it is fluorinated. google.com The exact mechanism is complex, but it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent via a free-radical process. researchgate.netcecri.res.in This method can lead to the formation of various isomers due to rearrangements of the carbon-free radical intermediates formed during the reaction. cecri.res.in One proposed pathway for isomerization involves the formation of a cyclopropane (B1198618) intermediate. cecri.res.in The residence time of the feedstock within the anode pores is a critical parameter that must be controlled to maximize the yield of the desired product while minimizing the formation of unwanted by-products. google.com
Isomerization Pathways in Chlorofluoropropane Production
In the synthesis of chlorofluorocarbons, the initial reaction often produces a mixture of structural isomers. Since different isomers can have vastly different physical and chemical properties, separating them can be challenging and costly. Therefore, developing pathways to isomerize less desirable products into the target compound is a critical aspect of process optimization.
Lewis Acid-Mediated Isomerization of Under-Fluorinated Intermediates
The isomerization of chlorofluoropropanes can be effectively promoted by the use of Lewis acid catalysts. Strong Lewis acids, such as antimony pentachloride (SbCl₅) and aluminum trichloride (B1173362) (AlCl₃), are capable of facilitating the rearrangement of halogen atoms on the propane skeleton. This process is particularly useful for converting less stable or less valuable isomers into more desirable ones.
The mechanism often involves the abstraction of a halide ion from the chlorofluoropropane by the Lewis acid, creating a carbocation intermediate. This intermediate can then undergo rearrangements, such as 1,2-shifts of chlorine or fluorine atoms, before the halide is returned, resulting in a new isomer. acs.orgresearchgate.net For example, heating a mixture of dichloropentafluoropropanes with a halide-modified alumina (B75360) catalyst can induce isomerization. google.com This method allows for the redistribution of substituents, potentially converting a mixture of isomers into a product stream enriched in the desired compound.
Influence of Reaction Conditions on Isomerization Efficiency and Product Selectivity
The efficiency of isomerization and the selectivity toward a specific product are highly dependent on the reaction conditions. nsf.gov Key parameters that influence the outcome include temperature, reaction time, and the nature and concentration of the catalyst. enthu.com
Theoretical and experimental studies have shown that there are significant energy barriers to the interchange of fluorine and chlorine atoms, and these barriers can be overcome by thermal energy or catalytic action. acs.orgmit.edu For instance, heating 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) with SbCl₅ at 120°C for several hours can lead to a redistribution of the halogen substituents. The choice of catalyst is also critical; different Lewis acids or catalyst systems can favor different isomers or reaction pathways. nsf.gov Under thermodynamic control, where the reaction is allowed to reach equilibrium, a mixture of all possible positional isomers may be obtained. thieme-connect.de In contrast, kinetically controlled conditions, often at lower temperatures or shorter reaction times, can favor the formation of a specific, non-equilibrium product. nsf.govthieme-connect.de
Table 3: Factors Influencing Isomerization of Chlorofluoropropanes
| Factor | Influence on Isomerization | Example |
| Temperature | Higher temperatures provide the activation energy needed to overcome rearrangement barriers, often favoring the most thermodynamically stable isomer. | Heating a chlorofluoropropane at elevated temperatures can drive the reaction toward an equilibrium mixture of isomers. enthu.com |
| Catalyst Type | The choice of Lewis acid (e.g., SbCl₅ vs. AlCl₃) can affect the reaction rate and the distribution of isomers in the final product. | Metal halide catalysts like SbCl₅ are known to facilitate the isomerization of chlorofluoropropanes. |
| Reaction Time | Longer reaction times allow the system to approach thermodynamic equilibrium, potentially changing the isomer ratio over time. | A 2-hour reaction at 120°C with SbCl₅ is sufficient to cause significant redistribution of halogen substituents. |
Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Propane Compounds
The pursuit of environmentally benign chemical processes has led to the widespread adoption of green chemistry principles, which aim to minimize the environmental impact of chemical manufacturing. chemistryjournals.net Traditional methods for synthesizing halogenated propanes often rely on hazardous reagents, toxic solvents, and energy-intensive conditions, resulting in significant waste generation. chemistryjournals.net In contrast, green chemistry offers a framework for developing more sustainable and economically advantageous synthetic routes. chemistryjournals.nettmv.ac.in
The core tenets of green chemistry, often referred to as the Twelve Principles of Green Chemistry, provide a guide for chemists and chemical engineers to design safer and more efficient processes. kharagpurcollege.ac.inkahedu.edu.in These principles emphasize waste prevention, maximizing the incorporation of all materials into the final product (atom economy), and the use of less hazardous chemical syntheses. kharagpurcollege.ac.inacs.org Furthermore, they advocate for the design of safer chemicals, the use of safer solvents and auxiliaries, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. kahedu.edu.inacs.org The use of renewable feedstocks, reducing unnecessary derivatization, employing catalytic reagents over stoichiometric ones, and designing for degradation are also key principles. kahedu.edu.inacs.org
The application of these principles to the synthesis of halogenated propane compounds involves a shift away from traditional methods that may have low atom economy and generate significant waste. For instance, the production of fine chemicals and pharmaceuticals can generate 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Green synthetic routes focus on improving reaction efficiency, minimizing by-products, and reducing energy consumption.
Key Green Chemistry Principles and Their Application:
| Principle | Description | Application in Halogenated Propane Synthesis |
| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. kharagpurcollege.ac.in | Developing synthetic routes with high selectivity and yield to minimize the formation of by-products. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | Utilizing reactions like addition and rearrangement over substitution and elimination, which inherently have higher atom economies. |
| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. kharagpurcollege.ac.in | Replacing hazardous reagents like elemental halogens with safer alternatives. |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. kharagpurcollege.ac.in | Developing halogenated propanes with reduced ozone-depleting potential or other environmental impacts. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. kharagpurcollege.ac.in | Employing solvent-free reaction conditions, or using greener solvents like water or supercritical CO2 in place of volatile organic compounds. kharagpurcollege.ac.in |
| Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. acs.org | Utilizing catalytic processes that proceed under milder conditions, thereby reducing the energy input required for heating and pressurization. chemistryjournals.net |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. kahedu.edu.in | Exploring the use of biomass-derived starting materials instead of petrochemicals. tmv.ac.inkahedu.edu.in |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org | Employing highly selective catalysts that can target specific sites on a molecule without the need for protecting groups. acs.org |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. kahedu.edu.in | Using catalysts to improve reaction rates and selectivity, which can lead to higher yields and fewer by-products. Catalytic processes are often more energy-efficient. chemistryjournals.net |
| Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. kahedu.edu.in | Designing halogenated propanes that are more susceptible to atmospheric degradation into non-harmful substances. |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. | Implementing in-line analytical techniques to monitor reaction progress and prevent runaway reactions or the formation of undesirable by-products. |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | Choosing less volatile and less flammable reagents and solvents to reduce the risk of accidents. |
While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles can be applied by examining the synthesis of its analogues. For instance, the synthesis of 1,3-dichloro-1,1-difluoropropane can be achieved by reacting 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst. scribd.com This method aims for high selectivity, which is a key aspect of green chemistry, to maximize the desired product and reduce waste. scribd.com The optimization of reaction conditions, such as temperature and reaction time, also contributes to a more energy-efficient process. scribd.com
The development of sustainable synthetic routes for halogenated propanes also involves addressing challenges such as catalyst deactivation. smolecule.com In gas-phase synthesis, factors like coke formation can reduce catalyst efficiency. smolecule.com Research into more robust and regenerable catalyst formulations is a critical area of focus for improving the sustainability of these processes. smolecule.com
Ultimately, the goal is to develop synthetic pathways that are not only efficient and cost-effective but also have a minimal environmental footprint. This involves a holistic approach that considers the entire lifecycle of the chemical product, from the sourcing of raw materials to its final disposal. tmv.ac.in
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,1 Difluoropropane
Nucleophilic Substitution Reactions Involving the Chlorine Moiety
2-Chloro-1,1-difluoropropane participates in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile. smolecule.com This reactivity is characteristic of halogenated hydrocarbons, with the carbon-chlorine bond being the primary site for such transformations. smolecule.com The strength of the carbon-halogen bond is a critical factor in determining the reaction rate. Generally, the reactivity of haloalkanes in nucleophilic substitution follows the order of bond strength: C-I < C-Br < C-Cl < C-F. libretexts.org The carbon-chlorine bond is weaker than the carbon-fluorine bond, making the chlorine atom more susceptible to substitution. libretexts.org
Common nucleophiles used in these reactions include hydroxides, amines, and thiols, which lead to the formation of various substituted derivatives. smolecule.com For instance, reaction with sodium hydroxide (B78521) can yield the corresponding alcohol, while amines can produce substituted amines. The reaction conditions, such as the solvent and temperature, play a significant role in the outcome of these substitution reactions. Polar solvents are often employed to facilitate the reaction.
The mechanism of nucleophilic substitution in related β-halo ketones has been studied to understand the factors influencing reactivity. For example, the reaction of 4-chloro-3,3-difluorobutanone-2 with iodide ion in acetone (B3395972) was found to be significantly slower than its non-fluorinated analog, suggesting that the presence of fluorine atoms can influence the reaction rate through electronic effects. acs.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
| Amine | Ammonia (NH₃) | Amine |
| Thiol | Sodium Hydrosulfide (NaSH) | Thiol |
Elimination Reactions Leading to Unsaturated Fluorinated Species
Under specific conditions, this compound can undergo elimination reactions to form unsaturated fluorinated compounds, primarily alkenes. smolecule.com These reactions typically involve the removal of a hydrogen atom and the chlorine atom from adjacent carbon atoms, leading to the formation of a double bond. Strong bases, such as sodium ethoxide, are commonly used to promote these elimination processes. smolecule.com
The primary product of the β-elimination of this compound is 1,1-difluoropropene, with the concurrent formation of hydrogen chloride (HCl). smolecule.com The kinetics of this unimolecular elimination reaction are dependent on temperature. smolecule.com The formation of unsaturated species like 2-chloro-1,1-difluoroethene can occur through the elimination of HCl from related hydrochlorofluorocarbons. wikipedia.org
Oxidation and Reduction Pathways in the Formation of Chemical Derivatives
This compound can be subjected to oxidation and reduction reactions to generate a variety of chemical derivatives. smolecule.com The specific products formed depend on the reagents and reaction conditions employed. smolecule.com
Oxidation reactions can introduce oxygen-containing functional groups into the molecule. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions. For instance, the oxidation of related compounds can yield fluorinated aldehydes or carboxylic acids.
Reduction reactions, on the other hand, typically involve the removal of halogen atoms. Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a catalyst can be used to produce less halogenated propane (B168953) derivatives. For example, heating 2-chloro-1,1-difluoroethene with hydrogen results in its dechlorination to 1,1-difluoroethane. wikipedia.org
Table 2: Oxidation and Reduction Reactions of Halogenated Propane Derivatives
| Reaction Type | Common Reagents | Typical Products |
| Oxidation | KMnO₄, CrO₃ | Alcohols, Ketones, Carboxylic Acids |
| Reduction | LiAlH₄, H₂ with catalyst | Less halogenated alkanes |
Mechanistic Studies of Carbon-Halogen Bond Transformations
Anionic and Radical Processes in Fluoroalkyl and Fluoroalkenyl Species Formation
The formation of fluoroalkyl and fluoroalkenyl species from hydrofluorocarbons like this compound can proceed through either anionic or radical pathways. researchgate.net These reactive intermediates can then act as either nucleophiles or electrophiles depending on the specific reaction environment. researchgate.net
Radical-mediated reactions are a common method for the synthesis of polyhalogenated alkanes. smolecule.com These reactions often involve a chain mechanism consisting of initiation, propagation, and termination steps. smolecule.com For example, the synthesis of similar compounds can involve radical-mediated chlorination using molecular chlorine and a radical initiator. smolecule.com
Anionic processes are also significant. The presence of fluorine atoms on a carbanionic center can influence its stability and reactivity, a phenomenon sometimes referred to as the "negative fluorine effect". cas.cn This effect is attributed to the thermal instability of fluorinated carbanions and their intrinsic nucleophilicity. cas.cn Fluoroalkyl phenyl sulfones have been developed as versatile reagents for fluoroalkylation, often proceeding through a single electron transfer (SET) process, which points to a radical nucleophilic substitution (SRN1) mechanism. cas.cn
Carbocationic Character in Geminal Difluorovinyl Systems
Carbocations are electron-deficient species that can be formed as intermediates in various organic reactions, including SN1 reactions and elimination reactions. byjus.com The stability of a carbocation is influenced by the number of alkyl groups attached to the positively charged carbon, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations. byjus.com
In systems containing fluorine, the generation and stability of carbocations can be significantly affected. The action of superacids on alkyl fluorides is one method for generating carbocations. dalalinstitute.com The stability of carbocations where the positive charge is adjacent to a double bond (allylic carbocations) or a benzene (B151609) ring (benzylic carbocations) is enhanced due to resonance delocalization. lscollege.ac.in
While direct studies on the carbocationic character of geminal difluorovinyl systems derived specifically from this compound are not detailed in the provided results, the general principles of carbocation chemistry apply. The presence of two fluorine atoms on the vinyl group would have a strong influence on the electronic properties and stability of any potential carbocationic intermediate. tesisenred.net
Enzymatic Hydrolytic Dehalogenation Mechanisms by Haloalkane Dehalogenases
Haloalkane dehalogenases (HLDs) are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide range of halogenated compounds. nih.govresearchgate.net These enzymes are found in various microorganisms and play a role in the biodegradation of environmental pollutants. nih.govrug.nl
The general reaction mechanism of HLDs involves the hydrolytic conversion of a haloalkane to its corresponding alcohol, with the release of a halide ion and a proton. nih.gov This process typically follows a two-step mechanism involving the formation of a covalent alkyl-enzyme intermediate. muni.cz The active site of HLDs contains a catalytic triad (B1167595) of amino acid residues, often including an aspartate that acts as a nucleophile, attacking the carbon atom of the carbon-halogen bond. researchgate.net
HLDs exhibit broad substrate specificity and can act on chlorinated, brominated, and iodinated alkanes. nih.gov The dehalogenation activity can be quantified by measuring the rate of halide ion formation over time. nih.gov While specific studies on the dehalogenation of this compound by HLDs are not explicitly detailed, these enzymes are known to act on a variety of halogenated hydrocarbons. nih.govnih.gov The efficiency of dehalogenation would depend on how well this compound fits into the active site of a particular HLD.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The reactivity of this compound (CHF₂-CHCl-CH₃) is significantly influenced by the presence and position of the halogen atoms. The chlorine atom on the secondary carbon (C2) serves as a leaving group, while the fluorine atoms on C1 and the hydrogens on C1 and C3 dictate the selectivity of various transformations. Selectivity in chemical reactions—distinguishing between chemoselectivity, regioselectivity, and stereoselectivity—is crucial for predicting and controlling reaction outcomes.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. chemistrysteps.com
Stereoselectivity is the preferential formation of one stereoisomer over another. chemistrysteps.com
These principles are central to understanding the behavior of this compound in key reactions such as elimination and substitution.
Regio- and Stereoselectivity in Elimination Reactions
Dehydrochlorination is a primary elimination reaction for alkyl halides like this compound. wikipedia.org This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. The structure of this compound allows for two potential regiochemical outcomes, as there are β-hydrogens on both C1 and C3.
The possible pathways are:
Pathway A: Elimination involving the proton on C1 (CHF₂-CHCl-CH₃) to yield 2-chloro-1-fluoroprop-1-ene .
Pathway B: Elimination involving a proton from C3 (CHF₂-CHCl-CH₃) to yield 2-chloro-1,1-difluoroprop-1-ene .
The regioselectivity of this reaction is strongly governed by the acidity of the β-protons. The C1-H bond is significantly activated by the two strongly electron-withdrawing fluorine atoms on the same carbon. This inductive effect increases the acidity of the C1 proton, making it more susceptible to abstraction by a base. In contrast, the protons on C3 are standard primary hydrogens. Consequently, Pathway A is expected to be the dominant route. This type of regioselectivity, driven by proton acidity, can lead to what is known as a "Hofmann-like" product, even though it may not be the least substituted alkene, because the transition state leading to its formation is stabilized.
The elimination reaction leading to 2-chloro-1-fluoroprop-1-ene is also stereoselective. Because the product contains a double bond with different substituents on each carbon (C1 is bonded to H and F; C2 is bonded to Cl and CH₃), it can exist as two different geometric isomers (E and Z). In a bimolecular (E2) elimination, the reaction proceeds through a transition state where the abstracted proton and the leaving group are in an anti-periplanar arrangement. iitk.ac.inlibretexts.org The specific stereoisomer formed (E or Z) depends on the conformational preferences of the starting material and the relative energies of the two diastereomeric transition states.
| Pathway | Proton Abstracted | Alkene Product | Predicted Selectivity | Governing Factors |
|---|---|---|---|---|
| A | C1-H | 2-chloro-1-fluoroprop-1-ene (E/Z isomers) | Major Regioisomer | High acidity of C1-H due to adjacent -CHF₂ group. |
| B | C3-H | 2-chloro-1,1-difluoroprop-1-ene | Minor Regioisomer | Lower acidity of primary C3-H protons. |
Stereoselectivity in Nucleophilic Substitution Reactions
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms, often in competition with elimination reactions. researchgate.net The choice of mechanism, and therefore the stereochemical outcome, is highly dependent on the reaction conditions.
Sₙ2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon bearing the leaving group (C2). Such a concerted mechanism results in the inversion of the stereochemical configuration at the reaction center. For this compound, the Sₙ2 pathway would be favored by the use of a strong, non-bulky nucleophile in a polar aprotic solvent.
Sₙ1 Mechanism: This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com In the case of this compound, the intermediate would be the 1,1-difluoropropan-2-yl cation (CHF₂-C⁺H-CH₃). However, the formation of this carbocation is significantly disfavored due to the powerful electron-withdrawing inductive effect of the adjacent difluoromethyl (-CHF₂) group, which destabilizes the positive charge. If an Sₙ1 reaction were to occur (e.g., with a very poor nucleophile in a polar protic solvent), the planar carbocation could be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization. masterorganicchemistry.com
Given the electronic destabilization of the carbocation, the Sₙ2 pathway is the more probable substitution mechanism.
| Mechanism | Stereochemical Outcome | Favorable Conditions | Likelihood for this compound |
|---|---|---|---|
| Sₙ2 | Inversion of configuration | Strong, non-basic nucleophile; polar aprotic solvent. | Favored pathway for substitution. |
| Sₙ1 | Racemization (mixture of inversion and retention) | Weak nucleophile/strong ionizing solvent. | Unlikely due to destabilized carbocation intermediate. |
Applications in Advanced Organic Synthesis
2-Chloro-1,1-difluoropropane as a Key Building Block for Complex Organic Molecules
The strategic placement of chlorine and fluorine atoms on the propane (B168953) backbone makes this compound a reactive and useful precursor for creating more complex molecular architectures. smolecule.com Its utility stems from the ability to selectively transform the chloro- and fluoro-substituted carbons into various functional groups.
Utility in the Synthesis of Diverse Fluorinated Compounds and Organofluorine Building Blocks
This compound serves as a fundamental reagent in the synthesis of a variety of fluorinated compounds. smolecule.com The presence of the chlorine atom provides a site for nucleophilic substitution, allowing for the introduction of other functional groups, while the difluoromethyl group imparts unique properties characteristic of organofluorine compounds. smolecule.comcas.cn
The synthesis of fluorinated building blocks is a critical area of organic chemistry, driven by the demand for new materials and pharmaceuticals. d-nb.infobeilstein-journals.org Methodologies such as the hydroformylation of fluorinated alkenes and halofluorination of olefins are established routes for creating these building blocks. d-nb.infobeilstein-journals.orgnih.gov For instance, the reaction of an alkene with a halogen cation source and a nucleophilic fluoride (B91410) source results in the anti-addition of a halogen and fluorine across the double bond, yielding vicinal halofluorides that are themselves versatile synthetic intermediates. beilstein-journals.orgnih.gov While direct examples starting from this compound are not extensively detailed in the literature, its structural motifs are found in more complex fluorinated molecules, suggesting its role as a precursor. For example, related fluorinated propanes are used in the synthesis of more highly fluorinated compounds like 2-chloro-1,1,1,2-tetrafluoropropane (B160773). google.com
Integration into Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govfu-berlin.de Well-known MCRs include the Ugi, Passerini, and Biginelli reactions, which are widely used to generate libraries of structurally diverse compounds for drug discovery and materials science. nih.govorganic-chemistry.orgwikipedia.org
The integration of fluorinated building blocks into MCRs is an area of growing interest. While specific examples detailing the use of this compound as a substrate in named MCRs like the Ugi or Passerini reaction are not prominent in current literature, the general principles of MCRs suggest its potential applicability. organic-chemistry.orgwikipedia.orgacs.orgrug.nl The reactivity of the C-Cl bond could potentially be exploited in MCRs, although the specific reaction conditions required to make this compatible with the other components would need to be developed.
Derivatization to Polyols and Other Specialty Chemical Intermediates
The conversion of halogenated hydrocarbons into polyols (compounds with multiple hydroxyl groups) is an important industrial process, as polyols are key monomers for the synthesis of polyurethanes. google.comnih.gov Fluorinated polyols are of particular interest for creating specialty polyurethanes with enhanced properties such as chemical resistance and low surface energy. nih.govmdpi.comnsf.gov
Patents describe the general preparation of fluorine-containing polyols through the free radical addition of a fluoro-olefin to a starting polyol. google.com Furthermore, "difluoropropane" is listed among various blowing agents and components used in processes to manufacture polyurethane products from polyols. While direct derivatization of this compound to a polyol via hydrolysis of the chlorine atom is chemically feasible, specific industrial processes or high-yield research syntheses for this transformation are not widely reported. The hydrolysis of 2-chloropropane (B107684), for example, yields isopropyl alcohol, suggesting a similar reaction could convert the chlorine in this compound to a hydroxyl group. quora.com A subsequent, more challenging, transformation would be required to introduce additional hydroxyl functionalities to create a polyol.
Role in the Production of Specific Fluorinated Ethers and Alkenes
This compound is a valuable precursor for the synthesis of specific fluorinated alkenes and ethers, which are important intermediates and products in their own right.
Elimination reactions of this compound, typically under the influence of a strong base like sodium ethoxide, lead to the formation of fluorinated alkenes. smolecule.com The primary product of such a dehydrochlorination reaction is 1,1-difluoropropene. smolecule.com This process is a key method for introducing unsaturation into fluorinated aliphatic chains.
The synthesis of fluorinated ethers can be accomplished through various methods, with the Williamson ether synthesis being a classic and versatile approach. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com Given that this compound is a secondary alkyl halide, it can react with alkoxides (such as sodium ethoxide) or phenoxides. However, this substitution reaction faces competition from the E2 elimination pathway, especially given that alkoxides are strong bases. masterorganicchemistry.com The choice of reaction conditions, such as solvent and temperature, is crucial in directing the outcome towards either substitution (ether formation) or elimination (alkene formation). byjus.com
| Reactant | Reaction Type | Typical Reagent | Primary Product | Reference |
|---|---|---|---|---|
| This compound | Elimination (Dehydrochlorination) | Strong Base (e.g., Sodium Ethoxide) | 1,1-Difluoropropene | smolecule.com |
| Substitution (Williamson Ether Synthesis) | Alkoxide (e.g., Sodium Ethoxide) | Corresponding Ether (e.g., 2-Ethoxy-1,1-difluoropropane) | wikipedia.orgmasterorganicchemistry.com |
Catalytic and Solvent Applications in Industrial and Research Chemical Processes
In addition to its role as a reactive intermediate, this compound and its isomers find applications as solvents in various industrial processes. smolecule.comsmolecule.com The physical properties imparted by the fluorine atoms, such as boiling point and solvency, make it a candidate for use in specific chemical manufacturing settings. For instance, related compounds like 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) can serve as solvents or intermediates. smolecule.com There is currently limited specific information available detailing the use of this compound as a catalyst itself in chemical processes.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio) for Molecular Structure and Reactivity
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and behavior of molecules. For halogenated propanes, these calculations provide insights into geometry, vibrational frequencies, and barriers to internal rotation.
Ab initio Hartree-Fock calculations, employing basis sets like 3-21G* or 6-31G*, have been successfully used to determine the equilibrium geometry and vibrational frequencies of related molecules like 2-chloropropane (B107684) cdnsciencepub.comcdnsciencepub.com. For more accurate results, especially concerning electron correlation effects, post-SCF methods like Møller-Plesset perturbation theory (MP2) are utilized dtic.mil.
DFT methods, with functionals such as M05-2X and M06, combined with basis sets like 6-311+G(d,p) or cc-pVTZ, are particularly effective for studying fluorinated alkanes. nih.gov These approaches are often used in conjunction with implicit solvation models, like the SMD model, to simulate molecular behavior in different environments nih.gov.
The presence of multiple rotatable bonds in 2-Chloro-1,1-difluoropropane gives rise to various spatial arrangements known as conformers. Conformational analysis aims to identify these stable conformers and map the potential energy surface (PES) that governs their interconversion.
Table 1: Hypothetical Staggered Conformers of this compound for Analysis This table illustrates the types of conformers that would be analyzed for this compound based on standard computational methodologies. The relative energies would be determined using quantum mechanical calculations.
| Conformer Name | Dihedral Angle (F-C1-C2-Cl) | Expected Relative Stability Factors |
| anti | ~180° | Steric repulsion between large Cl and F atoms is minimized. |
| gauche (+) | ~60° | Potential for stabilizing gauche interactions; increased steric strain. |
| gauche (-) | ~-60° | Energetically equivalent to gauche (+); potential for stabilizing interactions. |
| Eclipsed (Transition State) | ~0°, 120° | Represents energy maxima on the potential energy surface (rotational barriers). |
The energy required for a molecule to rotate around a single bond is known as the barrier to internal rotation. These barriers can be determined computationally by mapping the potential energy as a function of the dihedral angle of interest. For the related molecule 2-chloropropane, ab initio Hartree-Fock gradient calculations have been used to determine these barriers cdnsciencepub.comcdnsciencepub.com. For instance, the effective barrier for methyl group rotation in 2-chloropropane was experimentally and computationally determined to be approximately 3.94 kcal/mol cdnsciencepub.com.
QM calculations are also essential for assigning vibrational spectra (Infrared and Raman). Harmonic force fields calculated at the ab initio or DFT level can predict vibrational frequencies cdnsciencepub.comdtic.mil. These theoretical frequencies are often scaled to better match experimental data, accounting for anharmonicity and limitations of the theoretical model cdnsciencepub.com. The analysis of torsional transitions in the far-infrared spectrum is particularly useful for refining the potential energy function and determining rotational barriers cdnsciencepub.com.
Table 2: Calculated Barrier to Internal Rotation for the Analogous Compound 2-Chloropropane Data from ab initio Hartree-Fock calculations employing a semirigid rotor model. A similar approach would be applied to determine the rotational barriers in this compound.
| Parameter | Value (cm⁻¹) | Value (kcal/mol) |
| Effective Barrier (V₃) | 1378 ± 4 | 3.94 ± 0.01 |
| Cosine-Cosine Coupling Term | 166 ± 10 | 0.47 ± 0.03 |
| Sine-Sine Coupling Term | -173 ± 1 | -0.49 ± 0.01 |
Source: The vibrational spectrum, barrier to internal rotation, and ab initio calculations of 2-chloropropane cdnsciencepub.com
The electronic structure of this compound is heavily influenced by its halogen atoms. Chlorine and fluorine are highly electronegative, creating significant partial positive charges on the carbon atoms and partial negative charges on themselves khanacademy.org. This charge distribution results in a polar molecule with a permanent dipole moment.
The primary intermolecular forces governing the interactions of such chlorofluorocarbons are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions wikipedia.org. The strength of these forces increases with the number of electrons and the polarity of the molecule wikipedia.orgkhanacademy.org. Ab initio calculations can be used to study the electron density distribution and quantify the effects of intermolecular interactions on molecular properties, showing, for example, how the polarity of intramolecular bonds can increase in a condensed phase compared to the free molecule aip.org.
Molecular Mechanics Simulations for Conformational Sampling
While QM methods are highly accurate, they can be computationally expensive for exploring the full conformational space of a flexible molecule. Molecular mechanics (MM) simulations offer a more efficient alternative for conformational sampling researchgate.net.
In this approach, molecular dynamics (MD) simulations are used to explore the potential energy surface. By simulating the random atomic movements of the molecule over time, a wide range of conformations can be generated calcus.cloud. This method is particularly useful for identifying low-energy conformers that might be missed in a systematic grid search. For small, flexible molecules like halogenated alkanes, MD simulations can effectively sample the conformational landscape, revealing the relative populations of different conformers based on the duration they are observed during the simulation calcus.cloud. The performance of such sampling can be validated by comparing the generated conformers to high-quality experimental structures or QM-calculated low-energy structures frontiersin.orgnih.gov.
Molecular Similarity and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or toxicity of chemicals based on their molecular structure nih.gov. For halogenated aliphatic hydrocarbons, QSAR models have been developed to predict endpoints like acute toxicity oup.com.
These models correlate a set of calculated molecular descriptors with experimental toxicity data. The descriptors can encode various molecular properties, including lipophilicity (e.g., logP), constitutional, steric, and electronic properties researchgate.net. Quantum mechanical descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), can also be incorporated to account for reactivity researchgate.netnih.gov. The development of a robust QSAR model requires rigorous validation, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent set of compounds, to ensure its predictive capability oup.com.
Table 3: Examples of Descriptors Used in QSAR Modeling for Halogenated Aliphatic Compounds
| Descriptor Type | Example Descriptors | Property Encoded |
| Constitutional | Molecular Weight, Number of Halogen Atoms | Size and composition of the molecule. |
| Lipophilic | n-octanol/water partition coefficient (logP) | Hydrophobicity, influencing absorption and distribution. |
| Electronic | Dipole Moment, Energy of LUMO | Polarity, electrophilicity, and chemical reactivity. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and shape. |
Source: Halogenated Aliphatic Toxicity QSARs Employing Metabolite Descriptors, Quantitative Structure‐Toxicity Models for Heterogeneous Aliphatic Compounds researchgate.netnih.gov
Computational Modeling of Reaction Mechanisms and Catalytic Processes
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involving hydrochlorofluorocarbons (HCFCs). Quantum chemical methods can be used to model complex processes such as thermal decomposition (pyrolysis), photochemistry, and catalytic conversion nih.gov.
For instance, the study of propane (B168953) conversion reactions on zeolite catalysts has utilized DFT (B3LYP functional) to optimize the geometries of reactants, products, and transition states nih.gov. High-level composite energy methods like CBS-QB3 are then used to calculate accurate activation barriers for reactions such as protolytic cracking and dehydrogenation nih.gov. Similar methodologies can be applied to model the dehydrohalogenation (elimination of HCl or HF) of this compound, a key reaction pathway for HCFCs.
Furthermore, ab initio molecular dynamics simulations have been used to investigate the complex photochemistry of HCFCs upon UV excitation. These simulations can trace the ultrafast relaxation pathways, identifying various products resulting from atomic elimination or bond fission events .
Table 4: Computed Activation Barriers for Propane Conversion on Zeolites This table, based on a computational study of propane, exemplifies how activation barriers for different reaction pathways of this compound could be calculated.
| Reaction Pathway | Computed Activation Barrier (kcal/mol) |
| Protolytic Cracking (TS1) | 62.1 |
| Protolytic Cracking (TS2) | 62.6 |
| Primary Hydrogen Exchange | 30.4 |
| Secondary Hydrogen Exchange | 29.8 |
| Dehydrogenation | 76.7 |
Source: Reactivity of alkanes on zeolites: a computational study of propane conversion reactions nih.gov
An in-depth examination of the environmental characteristics of this compound (HCFC-262db) reveals a compound with a relatively short atmospheric lifespan, yet one that contributes to broader environmental concerns associated with halogenated organic compounds. This article explores its persistence, degradation pathways, and potential for bioaccumulation, while also delving into the microbial process that may contribute to its breakdown and the analytical methods used for its detection.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-chloro-1,1-difluoropropane, and how do reaction conditions influence yield and purity?
- Methodology : Fluorination of chloroalkenes (e.g., using HF with antimony-based catalysts) is a common approach for similar compounds . Optimize temperature (typically 50–150°C) and catalyst ratios (e.g., SbCl₅/SbF₃) to minimize side products like 1,1,1-trifluoro derivatives. Monitor reaction progress via gas chromatography (GC) with flame ionization detection .
- Critical Analysis : Pilot-scale synthesis should include rigorous impurity profiling (e.g., headspace GC-MS) to detect residual solvents or halogenated byproducts .
Q. How can researchers determine the compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via NMR (¹⁹F/¹H) and GC. Test reactivity with water (hydrolysis rates) and metals (e.g., aluminum) to assess corrosion risks .
- Data Contradictions : While some halogenated propanes show hydrolysis-driven toxicity (e.g., release of HF), this compound’s stability profile remains understudied. Compare with analogs like 2-chloro-1,1,1-trifluoroethane, which decomposes into trifluoroacetic acid .
Advanced Research Questions
Q. What mechanisms underlie the metabolic fate of this compound in mammalian systems?
- Experimental Design : Expose male Fischer 344 rats (inhalation, 1–5% v/v) and collect urine/liver tissues. Use ¹⁹F NMR and GC-MS to identify metabolites (e.g., fluorinated glucuronides or aldehydes) .
- Key Findings (Analog Data) : 2-Chloro-1,1,1-trifluoroethane metabolizes into trifluoroacetaldehyde (26%) and trifluoroacetic acid (14%) in rats, with no covalent binding in organs . Extrapolate cautiously due to structural differences.
Q. How to resolve discrepancies in carcinogenicity assessments for halogenated propanes?
- Case Study : IARC classifies 2-chloro-1,1,1-trifluoroethane as Group 3 (not classifiable for human carcinogenicity) due to limited evidence in rats (uterine/testicular tumors) and no human data .
- Methodological Gaps : Design chronic inhalation studies (≥2 years) with multiple dose levels. Include histopathology of thymus/spleen (atrophy) and thyroid (hypertrophy), as seen in analogs .
Key Research Challenges
- Synthetic Reproducibility : Antimony catalyst deactivation during fluorination reduces batch consistency .
- Ecotoxicity Gaps : No data on environmental persistence or bioaccumulation. Prioritize OECD 301/302 biodegradation testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
